4-((4-Fluorophenoxy)methyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
ACKDUJFUZZJUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Fluorophenoxy Benzamide Compounds
Development of Synthetic Routes for 4-((4-Fluorophenoxy)methyl)benzamide
Retrosynthetic analysis of the target molecule reveals two primary strategic disconnections: the amide C-N bond and the benzylic C-O ether bond. This leads to two main convergent synthetic strategies.
Route A: Ether Formation Followed by Amide Formation. This is a common and logical approach where the ether linkage is constructed first. The synthesis typically begins with a nucleophilic substitution reaction between 4-fluorophenol (B42351) and a para-substituted benzyl (B1604629) halide, such as 4-(bromomethyl)benzonitrile. This reaction, a classic example of the Williamson ether synthesis, forms the intermediate 4-((4-fluorophenoxy)methyl)benzonitrile. gordon.edufrancis-press.com The nitrile group of this intermediate is then hydrolyzed under acidic or basic conditions, often with hydrogen peroxide in the presence of a base, to yield the final benzamide (B126) product. google.com
Route B: Amide Presence Prior to Ether Formation. An alternative strategy involves starting with a molecule that already contains the benzamide or a precursor. For instance, 4-(bromomethyl)benzoic acid could first be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com This activated intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to form 4-(bromomethyl)benzamide. The final step involves the Williamson ether synthesis, where the bromo-functionalized benzamide is reacted with 4-fluorophenol in the presence of a base to form the target ether linkage.
A comparative overview of these primary synthetic routes is presented below.
| Feature | Route A (Ether First) | Route B (Amide First) |
| Key Intermediate | 4-((4-fluorophenoxy)methyl)benzonitrile | 4-(bromomethyl)benzamide |
| Starting Materials | 4-Fluorophenol, 4-(bromomethyl)benzonitrile | 4-(Bromomethyl)benzoic acid, Ammonia |
| C-O Bond Formation | Williamson Ether Synthesis francis-press.com | Williamson Ether Synthesis edubirdie.com |
| C-N Bond Formation | Nitrile Hydrolysis google.com | Acyl Chloride Amination google.com |
| Potential Advantages | Milder conditions for amide formation; avoids handling potentially reactive acyl chlorides on complex intermediates. | Readily available starting material in 4-(bromomethyl)benzoic acid. |
| Potential Challenges | Nitrile hydrolysis can sometimes require harsh conditions that may affect other parts of the molecule. | The amide N-H proton is acidic and could potentially interfere with the base-mediated ether synthesis, requiring careful selection of reaction conditions. |
Modern catalytic methods offer significant advantages over classical stoichiometric reactions, often providing higher yields, milder conditions, and greater atom economy.
For C-O Bond Formation: While the Williamson ether synthesis is robust, contemporary methods for forming aryl ether bonds often employ metal catalysis. rsc.org Copper- and palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation or Buchwald-Hartwig etherification) can construct the C-O bond between 4-fluorophenol and a suitable para-substituted benzyl derivative. These catalytic systems can offer broader substrate scope and may proceed under milder conditions than the traditional Sₙ2 reaction.
For C-N Bond Formation: The conversion of a carboxylic acid to an amide is one of the most fundamental transformations in organic chemistry. Catalytic direct amidation, which forms the amide bond from a carboxylic acid and an amine source with the removal of water, is a highly "green" and efficient alternative to methods requiring stoichiometric activators. catalyticamidation.info Various catalysts have been developed for this purpose.
| Catalyst Type | Example(s) | General Conditions | Reference |
| Boron-Based Catalysts | Boric acid, Arylboronic acids | High temperatures (reflux in toluene (B28343) or xylene) with azeotropic removal of water. | mdpi.com |
| Group IV Metal Catalysts | TiCl₄, ZrCl₄ | Stoichiometric or catalytic amounts, typically in a refluxing non-polar solvent. | nih.gov |
| Cooperative Catalysis | DABCO/Fe₃O₄ | Used for specific applications like N-methyl amidation, offering operational simplicity and catalyst recyclability. | rsc.org |
| Nickel Catalysis | Ni(cod)₂ / IPr ligand | Can be used for the amidation of esters in the absence of an external base at high temperatures. | mdpi.com |
These catalytic approaches avoid the generation of stoichiometric waste produced by traditional coupling reagents (like carbodiimides) or the use of harsh chlorinating agents. catalyticamidation.info
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact.
For the Williamson ether synthesis step, key parameters to optimize include:
Base and Solvent: The choice of base (e.g., NaOH, K₂CO₃) and solvent (e.g., DMF, DMSO, acetone) is critical. francis-press.com Anhydrous conditions and polar aprotic solvents generally favor the Sₙ2 reaction. francis-press.com
Temperature: Increasing the temperature can increase the reaction rate but may also promote side reactions. An optimal temperature profile is crucial for high selectivity. google.com
For the amide formation step, optimization depends on the chosen route:
Nitrile Hydrolysis: Optimization involves controlling the concentration of acid or base and the temperature to achieve complete conversion without hydrolyzing the newly formed amide to the carboxylic acid. The use of hydrogen peroxide with a base is a common method for selectively converting nitriles to primary amides. google.com
Direct Catalytic Amidation: For this route, a key challenge is the efficient removal of the water byproduct to drive the reaction equilibrium towards the product. This is often achieved by azeotropic distillation. catalyticamidation.info Catalyst loading, temperature, and substrate concentration must be fine-tuned to achieve high conversion.
Investigation of Chemical Reactivity and Transformation Mechanisms
Understanding the mechanistic underpinnings of the reactions involved in synthesizing and functionalizing this compound is crucial for controlling reaction outcomes and predicting reactivity.
Amide Bond Formation: The mechanism of direct, uncatalyzed amidation between a carboxylic acid and an amine at high temperatures is thought to proceed through a highly ordered, hydrogen-bonded transition state. mdpi.com However, the reaction is often slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com
Catalysts facilitate the reaction by activating the carboxylic acid. For example, in boronic acid-catalyzed amidation, the boronic acid is believed to form an acyl-boronate intermediate with the carboxylic acid. This intermediate is significantly more electrophilic at the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate which then collapses to form the amide bond and regenerate the catalyst.
Amide Bond Cleavage: The amide bond is exceptionally stable due to resonance stabilization. Cleavage (hydrolysis) typically requires harsh conditions, such as prolonged heating in strong acid or base. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the protonated (acid-catalyzed) or neutral (base-catalyzed) amide carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the amine as the leaving group to yield a carboxylic acid.
The two aromatic rings in this compound exhibit different reactivity profiles towards electrophilic aromatic substitution (SₑAr) due to the influence of their respective substituents.
On the Fluorophenoxy Ring: This ring is substituted with a fluorine atom and an ether linkage (-OCH₂-).
The fluorine atom is an ortho, para-directing group but is deactivating due to its strong inductive electron-withdrawing effect.
The alkoxy group is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs.
The powerful activating and directing effect of the alkoxy group dominates. Therefore, electrophilic substitution would be strongly directed to the positions ortho to the ether linkage (positions 2 and 6 on the fluorophenoxy ring).
On the Benzamide Ring: This ring is substituted with the amide group (-CONH₂) and the benzylic ether group (-CH₂OAr).
The benzamide functional group is a deactivating, meta-directing group for SₑAr reactions due to the electron-withdrawing nature of the carbonyl group.
The -CH₂OAr substituent at the para position is a weak activating group and is ortho-directing (to positions 3 and 5).
In an electrophilic substitution reaction, the outcome would depend on the balance between the deactivating effect of the amide and the activating/directing effect of the p-substituent. Often, the positions ortho to the activating group (positions 3 and 5) would be favored. Modern synthetic methods, such as iridium-catalyzed C-H amidation directed by a carboxylic acid group, showcase advanced strategies for achieving regioselectivity that may not be possible through classical SₑAr reactions. nih.govibs.re.kr
Derivatization Strategies for Structural Modification
The chemical scaffold of this compound serves as a versatile template for structural modification. Derivatization strategies are primarily employed to explore structure-activity relationships (SAR), aiming to enhance biological efficacy, selectivity, and pharmacokinetic properties. acs.orgresearchgate.netnih.gov These strategies typically target four key regions of the molecule: the terminal benzamide group, the central methylene (B1212753) linker, the phenoxy ether linkage, and the fluorophenyl ring.
Modification of the Benzamide Moiety
The primary amide (-CONH2) of the benzamide group is a prime target for derivatization. A common strategy involves the conversion of the precursor, 4-((4-fluorophenoxy)methyl)benzoic acid, into secondary or tertiary amides through coupling reactions with a diverse range of primary and secondary amines. This N-substitution allows for the introduction of various functionalities, including aliphatic, aromatic, and heterocyclic groups, which can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile. nih.govindexcopernicus.comresearchgate.net For instance, studies on related benzamide structures have shown that coupling with cyclic amines like piperidine (B6355638) and morpholine (B109124) can be readily achieved. researchgate.net This approach allows for systematic exploration of how different substituents on the amide nitrogen impact biological activity. nih.gov
| Modification Type | Reagent Example | Resulting Structure | Potential Impact |
| N-Alkylation | Methyl Iodide | 4-((4-Fluorophenoxy)methyl)-N-methylbenzamide | Altered H-bond donation |
| N-Arylation | Aniline | 4-((4-Fluorophenoxy)methyl)-N-phenylbenzamide | Increased lipophilicity |
| N-Heterocyclylation | Piperidine | (4-((4-Fluorophenoxy)methyl)phenyl)(piperidin-1-yl)methanone | Introduction of basic nitrogen center, altered solubility |
| Amide to Triazole | Sodium Azide, Alkyne | 1,2,3-Triazole ring replacing amide | Non-classical bioisostere, improved metabolic stability nih.govnih.gov |
Table 1. Representative Derivatization Strategies for the Benzamide Moiety.
Modification of the Fluorophenoxy Group
Alterations to the 4-fluorophenoxy moiety are crucial for probing electronic and steric effects at receptor binding sites. This can be achieved by:
Varying the Halogen: Replacing the fluorine atom with other halogens (e.g., chlorine, bromine) to modulate electronegativity and size.
Positional Isomerism: Moving the fluoro substituent to the ortho or meta positions of the phenoxy ring.
Introducing Other Substituents: Replacing the fluorine with other functional groups, such as methyl, methoxy, or trifluoromethyl, to fine-tune electronic properties and lipophilicity.
These modifications typically involve the synthesis of the target molecule from different substituted phenol (B47542) precursors, often via nucleophilic aromatic substitution or coupling reactions like the Ullmann condensation. The choice of substituent on the phenoxy ring has been shown to be favorable for biological activity in related phenoxybenzamide structures. semanticscholar.org
Modification of the Methylene Linker and Ether Bond
The -CH2-O- segment that connects the two aromatic rings is another key site for structural modification. Research on analogous systems has demonstrated that both the length and functionality of this linker can be altered. nih.govnih.govmdpi.com Strategies include:
Linker Homologation: Extending the methylene bridge to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain can alter the spatial orientation of the two aromatic systems. nih.gov
Linker Functionalization: Introducing substituents, such as a hydroxyl group (-CH(OH)-), on the linker can create new hydrogen bonding opportunities and introduce chirality. mdpi.com
Bioisosteric Replacement: The ether oxygen can be replaced with other functional groups to create bioisosteres. nih.govdrughunter.com This is a powerful strategy in medicinal chemistry to improve metabolic stability or fine-tune electronic properties. nih.govdrughunter.com For example, replacing the oxygen with sulfur (-S-) to form a thioether or with a sulfonyl group (-SO2-) can significantly impact the molecule's conformation and polarity. Similarly, non-classical bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) can replace the entire amide bond to enhance pharmacokinetic profiles. nih.govnih.govhyphadiscovery.com
| Modification Site | Strategy | Example Precursor/Reagent | Resulting Linker |
| Methylene Linker | Homologation | 2-(4-((4-Fluorophenoxy)methyl)phenyl)acetic acid | -CH2-CH2- |
| Methylene Linker | Functionalization | 1-(4-(Bromomethyl)phenyl)-2-(4-fluorophenoxy)ethan-1-ol | -CH(OH)- |
| Ether Oxygen | Bioisosteric Replacement | 4-Fluorothiophenol | -CH2-S- (Thioether) |
| Amide Group | Bioisosteric Replacement | N-Alkylating agent, Thionating agent | -CS-NH- (Thioamide) nih.gov |
Table 2. Examples of Linker and Bioisosteric Modifications.
These derivatization strategies, individually or in combination, provide a systematic framework for the structural optimization of the this compound core, enabling a thorough investigation of its structure-activity landscape for various potential applications.
Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenoxy Methyl Benzamide
High-Resolution Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 4-((4-Fluorophenoxy)methyl)benzamide, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) bridge, and the amide (-CONH₂) group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would confirm the connectivity of the molecule. For instance, the methylene protons would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons.
¹³C-NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments. The ¹³C-NMR spectrum for this compound would display separate signals for each unique carbon atom, including the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons. The presence of the electronegative fluorine and oxygen atoms would influence the chemical shifts of nearby carbons, providing further structural confirmation.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between atoms. A COSY spectrum would show which protons are coupled to each other, helping to assign protons within the same spin system on the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.
Solid-State NMR (ssNMR) : Unlike solution-state NMR, ssNMR provides information about the molecule in its solid form. This can be particularly useful for studying polymorphism or for compounds with low solubility. It can reveal details about molecular packing and intermolecular interactions in the crystal lattice.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Regions for this compound Note: This table is predictive and based on typical chemical shift ranges for the functional groups present. Actual experimental values are not available.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (NH₂) | 6.0 - 8.5 |
| ¹H | Aromatic (C₆H₄) | 6.8 - 8.0 |
| ¹H | Methylene (O-CH₂-Ar) | 5.0 - 5.5 |
| ¹³C | Carbonyl (C=O) | 165 - 175 |
| ¹³C | Aromatic (C-F) | 155 - 165 (with C-F coupling) |
| ¹³C | Aromatic (C-O / C-C) | 115 - 155 |
| ¹³C | Methylene (O-CH₂) | 65 - 75 |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch and bend. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include N-H stretching vibrations for the amide group (typically two bands in the 3100-3500 cm⁻¹ region), a strong C=O (carbonyl) stretching band around 1650-1680 cm⁻¹, C-O-C (ether) stretching vibrations, and C-F stretching, along with aromatic C-H and C=C bands.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 2: Expected Key Vibrational Frequencies for this compound Note: This table is predictive. Actual experimental values are not available.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3100 - 3500 |
| Amide (C=O) | Stretching | 1650 - 1680 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| Fluoroaromatic (C-F) | Stretching | 1100 - 1250 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule.
LC-MS : Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. The compound is first passed through an HPLC column to purify it from any contaminants, and then it is introduced into the mass spectrometer. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₄H₁₂FNO₂ for the target compound) by distinguishing it from other formulas with the same nominal mass. The technique also reveals fragmentation patterns that can further confirm the molecular structure.
Solid-State Structure and Crystal Engineering of Fluorophenoxy-Benzamide Systems
Understanding the arrangement of molecules in the solid state is crucial for controlling the physical properties of a material.
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. By irradiating the crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine:
The precise coordinates of every atom in the molecule.
Bond lengths, bond angles, and torsion angles.
The crystal system and space group, which describe the symmetry of the crystal lattice.
The arrangement of molecules in the crystal, including intermolecular interactions like hydrogen bonding (e.g., between the amide groups of adjacent molecules) and π-π stacking.
This information is fundamental for understanding the structure-property relationships in the solid state.
Polymorphism : This is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties, such as melting point, solubility, and stability. Studies would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, evaporation rates) to investigate whether different crystalline forms can be isolated. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy would be used to identify and characterize any resulting polymorphs.
Pseudopolymorphism : This refers to crystalline forms that contain solvent molecules (solvates) or water (hydrates) within their crystal lattice. The inclusion of these solvent molecules can significantly alter the crystal packing and physical properties. Studies would assess whether the compound forms solvates or hydrates when crystallized from different solvents, which is a key aspect of crystal engineering and materials development.
Co-crystallization and Salt Formation for Solid-State Modulation
The physicochemical properties of an active pharmaceutical ingredient (API) in its solid state, such as solubility, dissolution rate, and stability, are critical for its therapeutic efficacy. nih.gov Solid-state modulation through techniques like co-crystallization and salt formation offers a robust strategy to optimize these properties without altering the chemical structure of the API itself. nih.gov For this compound, these techniques represent a viable pathway for enhancing its pharmaceutical profile.
Co-crystals are multi-component crystalline materials where an API and a co-former, a pharmaceutically acceptable molecule, are held together in the crystal lattice through non-covalent interactions, primarily hydrogen bonding. nih.gov The selection of a suitable co-former is a critical step in co-crystal design. biointerfaceresearch.com For this compound, the benzamide (B126) moiety is the primary site for forming strong and directional hydrogen bonds. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent candidate for forming supramolecular synthons with various co-formers.
Commonly used co-formers for benzamides include carboxylic acids, which can form robust acid-amide heterosynthons. biointerfaceresearch.com The formation of co-crystals can be achieved through several methods, including solvent evaporation, slurry crystallization, and liquid-assisted grinding (LAG). nih.govscispace.com In the solvent evaporation technique, the API and co-former are dissolved in a common solvent, which is then slowly evaporated to yield the co-crystals. nih.gov Slurry co-crystallization involves stirring the API and co-former in a solvent where they have limited solubility, while LAG is a mechanochemical method involving grinding the components with a small amount of liquid. nih.govbiointerfaceresearch.com
While co-crystallization involves neutral components, salt formation occurs when there is a proton transfer between an acidic or basic API and a suitable counter-ion. The benzamide group in this compound is generally considered neutral, making it a less likely candidate for salt formation unless paired with very strong acids or bases. Therefore, co-crystallization is often the more accessible strategy for modifying its solid-state properties.
The potential for solid-state modulation of benzamide-containing compounds has been demonstrated in various studies. For instance, the co-crystallization of other benzamides has been shown to successfully enhance physicochemical characteristics like solubility and dissolution. f1000research.com
Below is a table illustrating potential co-formers and the likely interaction patterns for the co-crystallization of this compound.
| Co-former Class | Example Co-former | Potential Supramolecular Synthon | Preparation Method |
| Carboxylic Acids | Benzoic Acid | Acid-Amide Heterosynthon | Solvent Evaporation, Grinding biointerfaceresearch.com |
| Amides | Nicotinamide | Amide-Amide Homosynthon | Slurry Crystallization nih.gov |
| Phenols | Resorcinol | Hydroxyl-Amide Heterosynthon | Solvent Evaporation nih.gov |
Analysis of Intermolecular Interactions in Crystal Lattices
The crystal packing of this compound is dictated by a variety of intermolecular interactions, which collectively determine the stability of the crystal lattice. A systematic study of halogen-substituted benzamides has shown that while strong interactions are often preserved, weaker interactions can vary, sometimes leading to polymorphism—the existence of multiple crystalline forms. ias.ac.in The interplay of these forces is crucial for understanding the compound's solid-state behavior.
Hydrogen Bonding
The most significant intermolecular interaction in the crystal structure of benzamides is typically the N-H···O hydrogen bond between the amide functional groups. ias.ac.innih.gov Molecules of this compound are expected to form centrosymmetric dimers or infinite chains through these strong N-H···O=C interactions. This interaction is a highly predictable and robust feature in the crystal engineering of amide-containing compounds. ias.ac.in
Beyond this primary interaction, weaker hydrogen bonds such as C-H···O and C-H···F may also play a role in stabilizing the crystal packing. ias.ac.innih.gov The oxygen atom of the ether linkage and the fluorine atom on the phenoxy ring can act as potential hydrogen bond acceptors. The presence of organic fluorine can lead to intramolecular hydrogen bonding in some systems, which can influence molecular conformation and subsequent crystal packing. mdpi.com
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.gov While more common and stronger for heavier halogens like iodine and bromine, fluorine can participate in such interactions, although they are generally weaker. ias.ac.in In the crystal lattice of this compound, the fluorine atom could potentially form C-F···π or C-F···O interactions. However, these are typically weak and often secondary to the dominant hydrogen bonding network established by the amide groups. ias.ac.innih.gov The presence of fluorine can also suppress disorder within the crystal lattice, a phenomenon observed in other fluorinated benzamides. osti.gov
π-Stacking
The structure of this compound contains two aromatic rings—the benzamide ring and the fluorophenoxy ring. These rings provide opportunities for π-π stacking interactions, which are crucial for stabilizing the crystal structure. nih.govmdpi.com These interactions occur when the planar aromatic rings arrange themselves in a face-to-face or offset fashion. The conformation of the molecule, particularly the torsion angles between the rings and the amide plane, will influence the favorability and geometry of these π-stacking interactions. nih.gov DFT calculations on similar aryl amides have shown that conformational changes in the crystal lattice can create more favorable environments for both hydrogen bonding and π-stacking. nih.gov
A summary of the potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bonding | N-H (Amide) | C=O (Amide) | Primary structural motif (dimers/chains) ias.ac.in |
| Hydrogen Bonding | C-H (Aromatic/Methylene) | O (Ether/Amide), F | Secondary stabilization nih.gov |
| Halogen Bonding | C-F | O, N, π-system | Minor stabilizing role ias.ac.innih.gov |
| π-Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures nih.govmdpi.com |
Computational Chemistry and Theoretical Studies of 4 4 Fluorophenoxy Methyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to model the electronic distribution and predict the reactivity of 4-((4-Fluorophenoxy)methyl)benzamide. These methods provide a detailed understanding of the molecule's stability, electronic transitions, and potential interaction sites.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), the geometry of this compound can be optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. researchgate.netresearchgate.net This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The energy minimization provides the total electronic energy, a key indicator of the molecule's thermodynamic stability.
Interactive Table: Optimized Geometric Parameters of this compound (Illustrative DFT Results)
The following table represents typical data obtained from a DFT geometry optimization. The values are illustrative of the kind of parameters calculated.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (amide) | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-F (fluorophenyl) | ~1.35 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | O=C-N (amide) | ~122° |
| Dihedral Angle | C-O-C-C (ether linkage) | Varies with conformation |
| Dihedral Angle | O=C-C-C (benzamide ring) | Varies with conformation |
Note: These values are representative and would be precisely determined in a specific computational study.
Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. wikipedia.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
Interactive Table: Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I+A)/2 | 3.85 |
| Chemical Hardness | η | (I-A)/2 | 2.65 |
| Electrophilicity Index | ω | χ²/(2η) | 2.79 |
Note: These values are illustrative and depend on the specific level of theory and basis set used in calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the MEP map would typically show:
Negative Potential (Red/Yellow): Concentrated around the electronegative atoms, primarily the carbonyl oxygen of the amide group and the fluorine atom. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the amide group (-NH₂) and the aromatic rings. These areas are favorable for nucleophilic attack.
Neutral Potential (Green): Found in regions of nonpolar covalent bonds, such as the carbon-carbon bonds of the aromatic rings.
This visual representation is crucial for understanding hydrogen bonding capabilities and non-covalent interactions that govern molecular recognition and binding processes. researchgate.net
Molecular Dynamics and Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the molecule's flexibility and behavior over time.
Molecular dynamics simulations model the atomic motions of this compound by solving Newton's equations of motion. These simulations reveal the molecule's conformational landscape by exploring different rotational states around its single bonds, such as the ether linkage and the bond connecting the methyl group to the benzamide (B126) ring. The results can identify the most populated (lowest energy) conformations and the energy barriers between them. This information is critical as the biological or chemical activity of a molecule often depends on its ability to adopt a specific conformation. researchgate.netnih.gov
The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. jocpr.com Computational methods can investigate these solvent effects using either explicit models (simulating individual solvent molecules) or implicit models (representing the solvent as a continuous medium with a specific dielectric constant).
For this compound, studies would likely show that:
In polar solvents (e.g., water, ethanol), conformations with a larger dipole moment may be stabilized through favorable dipole-dipole interactions. rsc.org
In non-polar solvents (e.g., hexane, chloroform), intramolecular interactions, such as hydrogen bonding, might play a more dominant role in determining the preferred conformation.
By analyzing how the conformational equilibrium shifts with solvent polarity, a deeper understanding of the molecule's behavior in different chemical and biological settings can be achieved. researchgate.net
After a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature detailing the computational chemistry and theoretical studies specifically for the compound this compound. Therefore, it is not possible to generate an article with the requested detailed research findings for the specified sections and subsections.
The instructions to focus solely on "this compound" and the strict exclusion of information not directly related to this compound prevent the inclusion of data from analogous compounds or general theoretical discussions. Without specific molecular docking studies, binding affinity predictions, or pharmacophore modeling research on this particular molecule, the required content for the article cannot be produced.
Structure Activity Relationship Sar and Biological Activity Studies in Vitro/preclinical Focus of Fluorophenoxy Benzamide Derivatives
Systematic Exploration of Structure-Activity Relationships within the 4-((4-Fluorophenoxy)methyl)benzamide Scaffold
The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature and position of substituents on both the benzamide and the associated phenoxy rings. Systematic structural modifications help in optimizing potency, selectivity, and pharmacokinetic properties.
For scaffolds related to this compound, SAR studies have provided key insights. In the development of selective androgen receptor modulators (SARMs), for instance, the replacement of a trifluoromethyl (CF3) group with a pentafluorosulfanyl (SF5) group on anilide derivatives, which also contained a 4-fluorophenoxy moiety, was explored to modulate androgen receptor (AR) agonistic activity. nih.govresearchgate.net This highlights the importance of the electronic properties of substituents on the aromatic rings.
In the context of kinase inhibitors, modifications to the linker connecting the aromatic systems are critical. Flexible linkers like 4-methylbenzamide (B193301) have been used to connect different heterocyclic systems to target protein kinases. nih.gov For 4-phenoxypyridine (B1584201) derivatives, which are structurally analogous, studies have shown that electron-withdrawing groups on the terminal phenyl ring are beneficial for improving antitumor activities. nih.gov
Furthermore, the orientation of the central amide bond has been found to have little effect on the biological activity of certain DNA methyltransferase inhibitors based on a 4-amino-N-(4-aminophenyl)benzamide scaffold. nih.gov Optimization of a different benzamide scaffold, 3-methoxybenzamide, as a bacterial cell division (FtsZ) inhibitor was achieved through systematic SAR by placing various substituents at different positions on the scaffold. researchgate.net
Table 1: Summary of Structure-Activity Relationships in Related Benzamide Scaffolds
| Scaffold Modification | Effect on Biological Activity | Related Compound Class |
|---|---|---|
| Substitution on terminal phenyl ring | Electron-withdrawing groups can enhance antitumor activity. nih.gov | 4-Phenoxypyridine Derivatives |
| Replacement of CF3 with SF5 | Modulates androgen receptor agonistic activity. nih.govresearchgate.net | Aryl Propionamides |
| Nature of linker | Flexible linkers can be effective for targeting protein kinases. nih.gov | 4-Methylbenzamide Derivatives |
Identification and Validation of Biological Targets
Derivatives of the fluorophenoxy-benzamide scaffold have been shown to interact with a variety of biological targets, primarily enzymes and receptors, leading to the modulation of key cellular pathways.
Enzyme inhibition is a primary mechanism through which these compounds exert their effects. Fluorine substitution in the benzamide zinc-binding group (ZBG) has been shown to improve the metabolic stability of histone deacetylase (HDAC) inhibitors. nih.gov For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated selectivity for class I HDACs, with particular potency against HDAC3 (IC50: 95.48 nM). nih.gov
This scaffold is also prominent in the development of kinase inhibitors. Derivatives have shown potent activity against Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). A dual DAPK1/CSF1R inhibitor, 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)-2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide, was identified as a potential agent for treating tauopathies. nih.govresearchgate.net In another study, the isonicotinamide (B137802) derivative 4q emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is another significant target. The pyridinyl-anthranilamide compound, N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide, inhibits VEGFR2 with an IC50 of 20 nM. caymanchem.com Another compound, CHMFL-VEGFR2-002, which contains a methyl benzamide moiety, also potently inhibited VEGFR2 with an IC50 of 66 nmol/L. nih.gov
Information regarding the inhibition of Sec14p and Bruton's tyrosine kinase (BTK) by compounds directly related to the this compound scaffold is limited in the reviewed literature.
Table 2: Enzymatic Inhibition Data for Fluorophenoxy-Benzamide Derivatives and Analogs
| Compound/Derivative Class | Target Enzyme | IC50 Value |
|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM nih.gov |
| 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)...benzamide (Compound 3l) | DAPK1 | 1.25 µM nih.gov |
| 3,5-dimethoxy-N-(4-(4-methoxyphenoxy)...benzamide (Compound 3l) | CSF1R | 0.15 µM nih.gov |
| Isonicotinamide derivative 4q | DAPK1 | 1.09 µM mdpi.com |
| N-(4-chlorophenyl)-2-[(4-pyridinylmethyl)amino]-benzamide | VEGFR2 | 20 nM caymanchem.com |
The benzamide scaffold is a well-established pharmacophore for dopamine (B1211576) receptor ligands. Substituted benzamides have been synthesized as selective agonists and antagonists for dopamine D2 and D4 receptors. For example, [3H]NCQ 115, a fluorinated substituted benzamide, binds to dopamine D2 receptors with high affinity (Ki = 147 pM). nih.gov SAR studies of 4,4-difluoropiperidine (B1302736) ethers identified analogs with a 4-fluorophenoxy group that showed potent binding to the D4 receptor. chemrxiv.org Additionally, substituted [(4-phenylpiperazinyl)-methyl]benzamides have been developed as selective dopamine D4 agonists. nih.gov
Table 3: Receptor Binding Affinities of Benzamide Derivatives
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| [3H]NCQ 115 | Dopamine D2 | 147 pM nih.gov |
| 4-cyanophenoxy analog (9j) | Dopamine D4 | 1.7 nM chemrxiv.org |
Elucidation of Cellular and Molecular Mechanisms of Action
The antitumor activities of fluorophenoxy-benzamide derivatives are often rooted in their ability to disrupt the cell cycle and induce programmed cell death (apoptosis).
A common cellular response to treatment with benzamide-based compounds is a halt in cell cycle progression, specifically at the G2/M transition. The HDAC inhibitor FNA was shown to increase the percentage of HepG2 cells in the G2/M phase from 18.84% to 59.36% as the concentration increased. nih.gov Similarly, the N-substituted benzamide 3-chloroprocainamide (3CPA) caused an accumulation of cells in the G2/M phase before the onset of apoptosis. nih.gov This effect is not limited to a single cell type; a benzazepine derivative featuring a 2-fluorophenyl group, BBL22, also induced G2/M arrest in various human tumor cell lines of both epithelial and hematopoietic origin. nih.gov This arrest is often associated with the modulation of key regulatory proteins, such as an increase in Cyclin B1 levels, which is part of the M phase-promoting factor (MPF). nih.gov
Following cell cycle arrest, many benzamide derivatives effectively trigger apoptosis. The induction of apoptosis by N-substituted benzamides like 3CPA has been linked to the intrinsic pathway, evidenced by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.gov Other studies have confirmed that apoptosis induction is a key mechanism for related compounds, with early indicators including the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell membrane and a decrease in mitochondrial membrane potential. mdpi.com While the direct upregulation of BAX or downregulation of BCL-2 by the specific this compound scaffold is not explicitly detailed in the available literature, the activation of the caspase-9-dependent intrinsic pathway strongly suggests modulation of the BCL-2 family of proteins. nih.gov
Table of Mentioned Compounds
Modulation of Specific Biological Pathways (e.g., metabolic pathways)
No published data is available for this compound.
Preclinical Efficacy Assessment in In Vitro Biological Models (e.g., cancer cell lines)
No published data is available for this compound.
Emerging Academic Applications and Future Research Directions
Exploration in Advanced Materials Science: Design and Synthesis of Functional Materials
The benzamide (B126) scaffold, particularly when functionalized with moieties like fluorine, is being explored for its utility in materials science. chemimpex.com Research into related compounds, such as 4-Fluoro-N-methoxy-N-methylbenzamide, highlights the potential for this chemical class in the development of advanced polymers that require specific thermal and mechanical properties. chemimpex.com The presence of the fluorine atom can enhance properties such as thermal stability and chemical resistance, making these compounds valuable building blocks for functional materials.
The synthesis of complex molecules often relies on versatile intermediates. Benzamide derivatives serve as crucial building blocks for creating more elaborate structures, which can be applied in the development of new materials and chemical processes. The strategic incorporation of the 4-((4-fluorophenoxy)methyl) group could lead to polymers with tailored characteristics, such as altered solubility, stability, and reactivity, opening avenues for new applications in material science. chemimpex.com
Agrochemical Development: Novel Herbicide and Pesticide Scaffold Research
The benzamide chemical structure is a well-established pharmacophore in the agrochemical industry. chemimpex.comnih.gov Compounds like 4-Fluoro-N-methoxy-N-methylbenzamide are utilized in the formulation of agrochemicals, where they can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance. chemimpex.com The unique structure and properties of such compounds make them key components in advancing research and development for innovative and more environmentally friendly crop protection solutions. chemimpex.com
Recent research has focused on designing and synthesizing novel benzamide derivatives to discover new pesticidal leads with high biological activity. nih.gov For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and showed promising insecticidal and fungicidal activities. nih.gov This demonstrates the adaptability of the benzamide scaffold for creating new active ingredients. Specifically, some of these novel compounds exhibited excellent larvicidal activity against mosquito larvae and potent fungicidal activity against various fungi. nih.gov
Furthermore, patents have been filed for benzamide compounds specifically for their use as herbicides, indicating active commercial interest and ongoing research in this area. google.com The development of herbicidal ionic liquids, which can offer greater efficacy and thermal stability compared to conventional herbicides, also involves precursors with structures related to commercially available herbicides like 2,4-D and MCPA. nih.gov This suggests a pathway for developing novel formulations using scaffolds like 4-((4-Fluorophenoxy)methyl)benzamide to create more effective crop protection agents. nih.gov
Table 1: Selected Benzamide Derivatives and their Agrochemical Activity
| Compound Derivative | Target Pest/Fungus | Observed Activity | Source |
|---|---|---|---|
| Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7a) | Mosquito larvae | 100% larvicidal activity at 10 mg/L | nih.gov |
| Benzamide with pyridine-linked 1,2,4-oxadiazole (Compound 7h) | Botrytis cinereal | 90.5% inhibitory activity at 50 mg/L | nih.gov |
Theoretical and Experimental Advancements in Related Chemical Systems
Research into benzamide derivatives is increasingly driven by a combination of theoretical modeling and experimental synthesis to explore their biological potential. For example, new 4-methylbenzamide (B193301) derivatives have been designed and synthesized as potential inhibitors of protein kinases, with their anticancer activity evaluated through both in vitro and in silico methods. nih.gov This approach, which preserves a core benzamide backbone while introducing various substituents, allows for the systematic exploration of structure-activity relationships. nih.gov
In other studies, radioiodinated fluoronicotinamide and fluoropicolinamide-benzamide derivatives have been developed and evaluated as potential theranostic agents for melanoma. nih.govmdpi.com These studies involve both the synthesis of the novel compounds and extensive in vitro and in vivo evaluation to determine their biological characteristics, such as melanoma-targeting ability and biodistribution. nih.govmdpi.com
The synthesis of related compounds, such as 4-Amino-2-fluoro-N-methyl-benzamide, highlights the ongoing efforts to create key intermediates for various applications. researchgate.net These synthetic advancements are crucial for providing the necessary building blocks for further research and development in medicine and other fields. researchgate.net The combination of computational design, chemical synthesis, and biological evaluation represents a powerful strategy for discovering and optimizing the functions of novel benzamide derivatives. nih.govresearchgate.net
Table 2: Properties of Investigated Benzamide Derivatives for Medical Applications
| Compound Name | Application | Key Finding/Property | Source |
|---|---|---|---|
| ¹³¹I-iodofluoropicolinamide benzamide (¹³¹I-IFPABZA) | Melanoma Theranostics | Log P = 2.01 | nih.govmdpi.com |
| ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) | Melanoma Theranostics | Log P = 1.49; Showed higher tumor-to-muscle ratio than ¹³¹I-IFPABZA. | nih.govmdpi.com |
| 4-methylbenzamide derivative (Compound 7) | Anticancer (Protein Kinase Inhibitor) | IC₅₀ = 4.56 µM against OKP-GS renal carcinoma cell line. | nih.gov |
| 4-methylbenzamide derivative (Compound 10) | Anticancer (Protein Kinase Inhibitor) | Showed inhibitory activity against Bcr–Abl1 kinase. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
